molecular formula C9H10O2 B3415446 p-Coumaryl alcohol CAS No. 20649-40-5

p-Coumaryl alcohol

Cat. No.: B3415446
CAS No.: 20649-40-5
M. Wt: 150.17 g/mol
InChI Key: PTNLHDGQWUGONS-OWOJBTEDSA-N
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Description

p-Coumaryl alcohol, also known as 4-hydroxycinnamyl alcohol, is a phytochemical and one of the monolignols. It is a white solid that serves as a major precursor to lignin and lignans, which are essential components of plant cell walls. This compound is synthesized via the phenylpropanoid biochemical pathway and plays a crucial role in the structural integrity and defense mechanisms of plants .

Scientific Research Applications

p-Coumaryl alcohol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: It plays a role in the study of plant biochemistry and physiology, particularly in lignin biosynthesis.

    Medicine: Research has shown potential antioxidant, anti-inflammatory, and anticancer properties of this compound derivatives.

    Industry: It is used in the production of bio-based materials, such as bioplastics and biofuels

Mechanism of Action

P-Coumaryl aldehyde is immediately converted to p-coumaryl alcohol by the action of cinnamyl alcohol dehydrogenase (CAD, EC 1.1.1.195), the less abundant monolignol in the lignin structure in higher plants . Alternatively, p-coumaroyl-CoA follows for the biosynthesis of other .

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Lignin, the term commonly used in literature, represents a group of heterogeneous aromatic compounds of plant origin . The primary reason is the recalcitrant nature of lignin which acts as a limiting factor in the utilization of plant biomass for biofuel production . Therefore, engineered plants are being developed with low lignin contents . The alternate upcoming approach is to develop lignin-centric or lignin first bio-refineries for high-value applications .

Biochemical Analysis

Biochemical Properties

p-Coumaryl alcohol plays a significant role in the biosynthesis of lignin, a large group of aromatic polymers resulting from the oxidative combinatorial coupling of 4-hydroxyphenylpropanoids . The main building blocks of lignin are the hydroxycinnamyl alcohols coniferyl alcohol and sinapyl alcohol, with typically minor amounts of this compound . The monolignols are synthesized from Phe through the general phenylpropanoid and monolignol-specific pathways .

Cellular Effects

The deposition of lignin, which includes this compound, makes the cell walls of secondarily thickened cells rigid and impervious . In addition to developmentally programmed deposition of lignin, its biosynthesis can also be induced upon various biotic and abiotic stress conditions, such as wounding, pathogen infection, metabolic stress, and perturbations in cell wall structure .

Molecular Mechanism

The units resulting from the monolignols, when incorporated into the lignin polymer, are called guaiacyl (G), syringyl (S), and p-hydroxyphenyl (H) units . The polymerization of this compound into lignin involves both C–O and C–C bonds, leading to a heterogeneous structure and a three-dimensional structure .

Metabolic Pathways

This compound is involved in the phenylpropanoid pathway, a metabolic pathway that synthesizes monolignols .

Subcellular Localization

Certain enzymes of the lignin biosynthetic pathway, namely the cytochrome P450 enzymes CINNAMATE 4-HYDROXYLASE (C4H), p-COUMARATE 3-HYDROXYLASE (C3H), and FERULATE 5-HYDROXYLASE (F5H), are membrane proteins thought to be active at the cytosolic side of the endoplasmic reticulum . This suggests that this compound, as a substrate of these enzymes, may also be localized to the endoplasmic reticulum during lignin biosynthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Coumaryl alcohol is synthesized through the phenylpropanoid pathway in plants. This pathway involves the conversion of phenylalanine to cinnamic acid, which is then hydroxylated to form p-coumaric acid. The p-coumaric acid is subsequently reduced to this compound through enzymatic reactions involving cinnamate 4-hydroxylase and cinnamyl alcohol dehydrogenase .

Industrial Production Methods: Industrial production of this compound is typically achieved through the extraction and purification of lignin from plant biomass. The lignin is then subjected to chemical or enzymatic treatments to release the monolignols, including this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Coniferyl alcohol
  • Sinapyl alcohol
  • Cinnamyl alcohol

Comparison:

This compound is unique due to its specific role in lignin biosynthesis and its relatively simple structure compared to its methoxylated counterparts.

Properties

IUPAC Name

4-[(E)-3-hydroxyprop-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6,10-11H,7H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNLHDGQWUGONS-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50895024
Record name 4-(3-Hydroxy-1-propen-1-yl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Coumaryl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003654
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20649-40-5, 3690-05-9
Record name (E)-p-Coumaryl alcohol
Source CAS Common Chemistry
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Record name p-Coumaryl alcohol
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Record name p-Coumaryl alcohol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-Hydroxy-1-propen-1-yl)phenol
Source EPA DSSTox
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Record name Phenol, 4-(3-hydroxy-1-propen-1-yl)
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Record name P-COUMARYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
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Record name 4-Coumaryl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003654
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

213.5 °C
Record name 4-Coumaryl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003654
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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